3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(2-pyrazol-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-8-7(12)9-4-6-11-5-2-3-10-11/h2-3,5H,4,6H2,1H3,(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCHCXLMBYRADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1 2 1h Pyrazol 1 Yl Ethyl Urea and Analogues
General Approaches to Pyrazole (B372694) Ring Synthesis
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several key retrosynthetic disconnections. The most common methods involve the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon electrophilic component.
Cyclocondensation Reactions (e.g., diketones with hydrazine, α,β-ethylenic ketones with hydrazine)
One of the most fundamental and widely used methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. nih.govmdpi.commdpi.com This reaction, first described by Knorr in 1883, is a straightforward approach to forming polysubstituted pyrazoles. nih.govmdpi.com The reaction proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant consideration in this method is regioselectivity when an unsymmetrical diketone is used, which can lead to the formation of two possible regioisomers. nih.govmdpi.com
Similarly, α,β-unsaturated ketones and aldehydes can serve as the three-carbon component in reactions with hydrazine derivatives. nih.govresearchgate.netchim.it This reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and elimination to form a pyrazoline intermediate. This pyrazoline can then be oxidized to the corresponding pyrazole. mdpi.comnih.govresearchgate.net The choice of reaction conditions and oxidizing agents can influence the efficiency of the aromatization step.
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Key Features | Reference |
|---|---|---|---|
| 1,3-Diketone | Hydrazine | Classic, high-yielding method; potential for regioisomeric mixtures with unsymmetrical diketones. | nih.govmdpi.com |
| α,β-Unsaturated Ketone | Hydrazine | Forms a pyrazoline intermediate that requires subsequent oxidation to the pyrazole. | mdpi.comnih.govresearchgate.net |
| Acetylenic Ketones | Hydrazine | Direct formation of pyrazoles, but can also result in regioisomeric mixtures. | mdpi.commdpi.com |
1,3-Dipolar Cycloaddition Reactions (e.g., diazo compounds with alkynes)
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. beilstein-journals.org In this context, diazo compounds serve as the 1,3-dipole, which react with alkynes (the dipolarophile) to directly form the pyrazole ring. rsc.orgrsc.orgresearchgate.net This method is highly efficient and atom-economical.
The reaction can proceed under thermal conditions, often without the need for a catalyst, particularly with electron-deficient diazo compounds. rsc.orgrsc.orgresearchgate.net The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. Lewis acids or transition metals can be employed to catalyze the reaction, especially when using less reactive, electron-poor diazocarbonyl compounds, by lowering the LUMO of the alkyne dipolarophile. frontiersin.org
Multi-component Reactions for Pyrazole Core Construction
Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orgmdpi.comrsc.org Several MCRs have been developed for the synthesis of the pyrazole core. These reactions often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound, which then undergoes a classical cyclocondensation with hydrazine. nih.govbeilstein-journals.org
For instance, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid like Yb(PFO)₃. beilstein-journals.org Another variation is a four-component synthesis of pyrano[2,3-c]pyrazoles from reagents such as malononitrile, an aldehyde, a β-ketoester, and hydrazine. nih.govbeilstein-journals.org These methods provide rapid access to highly substituted and functionally diverse pyrazole derivatives. mdpi.comacs.org
Synthesis from Pyranones
Pyranones and related oxygen-containing heterocycles can serve as valuable precursors for the synthesis of pyrazoles. nih.gov The reaction typically involves a ring-opening and subsequent ring-closing cascade upon treatment with hydrazine. For example, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines, often in the presence of a catalyst like montmorillonite (B579905) KSF, to yield 5-substituted pyrazoles. nih.gov Similarly, chromones can be converted to 3,4-diarylpyrazoles through a sequence involving a Suzuki coupling followed by reaction with hydrazine hydrate. nih.gov
Catalytic Methods in Pyrazole Synthesis
Catalysis plays a crucial role in modern pyrazole synthesis, offering improvements in reaction rates, yields, and regioselectivity. mdpi.combeilstein-journals.org Both acid and metal catalysts are widely employed. In Knorr-type syntheses, acids can facilitate the cyclization and dehydration steps. jetir.org Nano-ZnO has been reported as an efficient green catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. nih.gov
Transition metal catalysts, such as copper and palladium, are also utilized. Copper catalysts can be used in the coupling of arylboronic acids with protected diimides to generate hydrazine precursors in situ for one-pot pyrazole synthesis. nih.gov Palladium nanoparticles have been used for the regioselective synthesis of pyrazoles in environmentally friendly solvent systems. mdpi.com Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient method for constructing pyrazole skeletons from hydrazones and α-bromo ketones. researchgate.net
Strategies for Urea (B33335) Moiety Introduction
Once the pyrazole core with a suitable functional handle (typically an amino group) is synthesized, the urea moiety can be introduced. Several reliable methods exist for the formation of urea bonds.
The most common approach for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate. wikipedia.orgrsc.org This reaction is generally high-yielding and proceeds under mild conditions. The required isocyanate can be generated in situ from a corresponding carboxylic acid via a Curtius rearrangement. nih.govwikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com In this rearrangement, an acyl azide (B81097), formed from a carboxylic acid, thermally decomposes to an isocyanate, which is then trapped by an amine to form the desired urea. wikipedia.orgcommonorganicchemistry.com This method is advantageous as it avoids the direct handling of potentially hazardous isocyanates.
Another established method involves the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). wikipedia.orgnih.govresearchgate.net An amine reacts with phosgene to form a carbamoyl (B1232498) chloride or an isocyanate, which then reacts with a second amine to yield the urea. wikipedia.org While effective, the high toxicity of phosgene has led to the development of alternative carbonylation agents. rsc.orgnih.gov
Table 2: Common Strategies for Urea Moiety Introduction
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Isocyanate Addition | Amine + Isocyanate | High-yielding, common method for unsymmetrical ureas. | wikipedia.orgrsc.org |
| Curtius Rearrangement | Carboxylic Acid -> Acyl Azide -> Isocyanate; then + Amine | In situ generation of isocyanate from a carboxylic acid, avoiding direct handling of isocyanates. | nih.govwikipedia.orgmasterorganicchemistry.com |
| Phosgene/Equivalents | Amine + Phosgene/Triphosgene/CDI | Traditional method; phosgene is highly toxic, leading to the use of safer alternatives. | wikipedia.orgnih.gov |
| Carbonylation of Azides | Azide + Amine + CO | Catalytic method using carbon monoxide, with N₂ as the only byproduct. | organic-chemistry.org |
Coupling Reactions for Urea Bond Formation
The formation of the urea bond is a critical step in the synthesis of 3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea. A variety of coupling reactions have been developed to create both symmetrical and unsymmetrical ureas with high efficiency.
One of the most traditional and widely used methods involves the reaction of amines with phosgene or its safer equivalents like triphosgene. biointerfaceresearch.com This method typically proceeds through an isocyanate intermediate, which then reacts with a second amine to form the urea derivative. biointerfaceresearch.com For unsymmetrical ureas, this stepwise approach is particularly useful.
Another prevalent method is the use of N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. biointerfaceresearch.com CDI is a crystalline solid that is commercially available and safer to handle than phosgene. biointerfaceresearch.com The reaction of an amine with CDI forms an activated carbamoyl intermediate, which then readily reacts with a second amine to yield the desired urea. This method is often carried out in a one-pot fashion. orientjchem.org
Transition metal-catalyzed carbonylation reactions have also emerged as powerful tools for urea synthesis. For instance, palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas. orientjchem.org Similarly, copper-catalyzed C-H isocyanation followed by amine coupling represents a high-throughput method for synthesizing pharmaceutically relevant ureas. nih.gov
The Curtius rearrangement is another classical transformation that can be employed for urea synthesis. This reaction involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then be trapped by an amine to form a urea. lew.ronih.gov Modern variations of this reaction, such as those using diphenylphosphorylazide (DPPA), can be accelerated by microwave irradiation, significantly reducing reaction times. lew.ro
A summary of common coupling reagents for urea bond formation is presented in the table below.
| Coupling Reagent/Method | Description | Key Features |
| Phosgene/Triphosgene | Highly reactive electrophile for reaction with amines. | Traditional method, high yielding, but reagents are highly toxic. biointerfaceresearch.com |
| N,N'-Carbonyldiimidazole (CDI) | Safer alternative to phosgene, forms an activated carbamoyl intermediate. | Commercially available solid, allows for one-pot synthesis. biointerfaceresearch.comorientjchem.org |
| Palladium/Copper Catalysis | Transition metal-catalyzed carbonylation or C-H functionalization. | High-throughput potential, milder conditions for some substrates. orientjchem.orgnih.gov |
| Curtius Rearrangement (DPPA) | Rearrangement of acyl azides to isocyanates. | Can be microwave-assisted for rapid synthesis. lew.ro |
Utilization of Isocyanates and Amines
The most direct and widely practiced method for the synthesis of unsymmetrical ureas, such as this compound, is the reaction between an isocyanate and an amine. This reaction is typically straightforward, high-yielding, and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.netmdpi.com
For the synthesis of the target compound, this would involve the reaction of 2-(1H-pyrazol-1-yl)ethanamine with methyl isocyanate. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage.
The isocyanate precursor itself can be synthesized through various methods, with the reaction of a primary amine with phosgene being a common industrial process. nih.gov However, due to the hazardous nature of phosgene, alternative, safer methods for generating isocyanates are often preferred in a laboratory setting. These include the Curtius, Hofmann, or Lossen rearrangements of carboxylic acid derivatives. biointerfaceresearch.com For instance, a microwave-assisted Staudinger–aza-Wittig reaction of an azide with carbon dioxide can produce isocyanates in a one-pot, two-step process. nih.gov
The table below outlines the general reaction scheme and typical conditions for urea synthesis from isocyanates and amines.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Features |
| Isocyanate (R-NCO) | Primary or Secondary Amine (R'-NH2) | THF, DCM, DMF | Room Temperature | High yield, straightforward, no catalyst required. researchgate.netmdpi.com |
Newly Developed Methodologies for Urea Synthesis
Recent advancements in organic synthesis have led to the development of novel, more sustainable, and efficient methods for urea synthesis. These methodologies often aim to avoid hazardous reagents and minimize waste.
One such approach is the use of carbon dioxide (CO2) as a C1 building block. orientjchem.org Metal-free methods have been developed to synthesize urea derivatives from CO2 at atmospheric pressure and room temperature. orientjchem.org This involves the formation of a carbamic acid intermediate from an amine and CO2, which is then dehydrated to form an isocyanate that can be trapped by another amine. orientjchem.org
Electrocatalytic methods are also gaining traction as a green alternative for urea synthesis. researchgate.net These methods can utilize waste nitrates and carbon dioxide as starting materials, offering a sustainable route to ureas under mild conditions. mdpi.com The development of efficient electrocatalysts is a key area of research in this field. researchgate.net
Photocatalytic synthesis of urea has also been reported, using catalysts like TiO2-zeolite under a mercury lamp. lew.ro Furthermore, catalyst-free methods for synthesizing ureas and thioureas in water under sunlight have been developed, highlighting a move towards more environmentally benign synthetic protocols. lew.ro
Synthetic Routes to Pyrazole-Ethyl-Urea Linkages
The assembly of the complete pyrazole-ethyl-urea scaffold requires the strategic construction of the ethylene (B1197577) spacer and the subsequent or concurrent formation of the pyrazole and urea moieties.
Construction of the Ethylene Spacer
The key intermediate for the synthesis of this compound is 2-(1H-pyrazol-1-yl)ethanamine. The construction of the ethylene spacer that links the pyrazole ring to the amine is a crucial step.
One common method for achieving this is through the N-alkylation of pyrazole with a suitable two-carbon electrophile. For example, pyrazole can be reacted with 2-chloroethylamine (B1212225) or its protected derivatives. nih.gov However, the direct alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.
A more controlled and widely used approach is the Michael addition of pyrazole to acrylonitrile (B1666552). researchgate.net This reaction proceeds readily under basic conditions to yield 3-(1H-pyrazol-1-yl)propanenitrile. Subsequent reduction of the nitrile group, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the desired 2-(1H-pyrazol-1-yl)ethanamine.
The table below summarizes these two primary methods for constructing the ethylene spacer.
| Method | Starting Materials | Key Steps | Advantages/Disadvantages |
| N-Alkylation | Pyrazole, 2-haloethylamine derivative | Nucleophilic substitution | Can lead to regioisomeric mixtures with unsymmetrical pyrazoles. nih.gov |
| Michael Addition/Reduction | Pyrazole, Acrylonitrile | 1. Michael addition 2. Nitrile reduction | High regioselectivity, versatile. researchgate.net |
Sequential or One-Pot Assembly of the Pyrazole-Ethyl-Urea Scaffold
With the key intermediate, 2-(1H-pyrazol-1-yl)ethanamine, in hand, the final urea formation can be carried out sequentially. As previously discussed, the most straightforward method is the reaction of this amine with methyl isocyanate. researchgate.net
Alternatively, one-pot or multi-component reactions can be designed to assemble the entire scaffold more efficiently. For instance, a one-pot reaction could involve the in-situ formation of the pyrazole ring followed by the introduction of the ethyl-urea side chain. However, such strategies can be complex and may require careful optimization to avoid side reactions and achieve good yields.
A plausible sequential synthesis of this compound is outlined below:
Synthesis of 2-(1H-pyrazol-1-yl)ethanamine:
React pyrazole with acrylonitrile in the presence of a base to form 3-(1H-pyrazol-1-yl)propanenitrile.
Reduce the nitrile to a primary amine using a suitable reducing agent.
Urea Formation:
React the resulting 2-(1H-pyrazol-1-yl)ethanamine with methyl isocyanate in an aprotic solvent.
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and sustainability of the synthesis of this compound and its analogues, advanced synthetic techniques and reaction optimization are employed.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many of the key reactions involved, including the Curtius rearrangement for isocyanate formation and various coupling reactions. lew.ro Microwave heating can lead to shorter reaction times, higher yields, and cleaner reaction profiles.
Flow chemistry is another advanced technique that offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated synthesis. The synthesis of pyrazole derivatives has been successfully adapted to continuous-flow processes.
Reaction optimization is crucial for maximizing the yield and purity of the final product. This involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reactant stoichiometry. For the N-alkylation of pyrazoles, for instance, the choice of base and solvent can have a significant impact on the regioselectivity and yield. nih.gov Similarly, in transition metal-catalyzed reactions, the selection of the appropriate ligand is critical for achieving high catalytic activity and selectivity.
The use of green chemistry principles is also a growing trend in the synthesis of pharmaceutical compounds. This includes the use of environmentally benign solvents (e.g., water, ethanol), catalysts (e.g., biocatalysts, reusable catalysts), and reaction conditions (e.g., ambient temperature, solvent-free reactions).
Preclinical Pharmacological Investigations and Molecular Interactions of Pyrazolylurea Derivatives
Exploration of Molecular Targets and Mechanism of Action Studies
Kinase Enzyme Inhibition Profiles (e.g., Src, p38-MAPK, TrKa, EGFR, CDK, BTK, Nek1, PI3K/AKT, MARK/ERK)
No published data specifically documents the inhibitory activity of 3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea against the listed kinase enzymes.
Soluble Epoxide Hydrolase (sEH) Modulation
There is no available research detailing the modulatory effects of this compound on soluble epoxide hydrolase.
Cyclooxygenase (COX-2) Inhibitory Mechanisms
Specific studies on the cyclooxygenase-2 inhibitory mechanisms of this compound have not been found in the scientific literature.
DNA Gyrase Inhibition
There is no information available regarding the potential for this compound to inhibit DNA gyrase.
α-Glucosidase Modulation
The effects of this compound on α-glucosidase have not been reported in the available literature.
Cholinesterase Enzyme Interactions
No data has been published concerning the interactions between this compound and cholinesterase enzymes.
P2Y12 Receptor Antagonism
The P2Y12 receptor is a crucial component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation, making it a prime target for antiplatelet therapies in the management of thrombotic diseases. ecrjournal.com While the thienopyridines (e.g., clopidogrel) and direct-acting antagonists (e.g., ticagrelor) are established P2Y12 inhibitors, research into novel scaffolds continues. acs.org The pyrazole (B372694) scaffold has emerged as a promising framework for the development of P2Y12 antagonists.
A study focused on a series of compounds with a phenylpyrazole glutamic acid piperazine (B1678402) backbone identified highly potent P2Y12 antagonists. frontiersin.org These compounds demonstrated low nanomolar binding affinity for the P2Y12 receptor and effectively inhibited platelet aggregation in human platelet-rich plasma assays, with IC50 values below 50 nM. frontiersin.org This research highlights the potential of the pyrazole core to be incorporated into potent P2Y12 inhibitors. Although direct testing of this compound as a P2Y12 antagonist has not been reported, the demonstrated activity of other pyrazole-containing molecules suggests that this class of compounds warrants further investigation for antithrombotic applications.
| Compound Series | Target | Key Findings |
| Phenylpyrazole glutamic acid piperazine derivatives | P2Y12 Receptor | Low nanomolar binding affinity and inhibition of platelet aggregation (IC50 < 50 nM). frontiersin.org |
Succinate (B1194679) Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH has been a successful strategy in the development of fungicides and has also been explored for its potential in cancer therapy. A recent study detailed the design and synthesis of novel pyrazole acyl(thio)urea derivatives containing a biphenyl (B1667301) scaffold as potential SDH inhibitors. nih.gov
Many of these compounds exhibited excellent fungicidal activity against a range of plant pathogens. nih.gov Structure-activity relationship (SAR) and molecular docking studies indicated that these compounds are indeed SDH inhibitors. nih.gov This demonstrates that the pyrazolylurea scaffold can be effectively tailored to target and inhibit the enzymatic activity of succinate dehydrogenase.
| Compound Series | Target | Key Findings |
| Pyrazole acyl(thio)urea derivatives with biphenyl scaffold | Succinate Dehydrogenase (SDH) | Excellent fungicidal activity, confirmed as SDH inhibitors through molecular docking. nih.gov |
Antiangiogenic Pathway Interference
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Several pyrazolylurea derivatives have been investigated for their antiangiogenic properties.
One such derivative, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate, known as Gege3, has been identified as a promising antiangiogenic compound. nih.govnih.gov Gege3 has been shown to inhibit endothelial tube formation by indirectly inhibiting intracellular calcium release. nih.gov Further studies have revealed that Gege3 can interfere with the pro-angiogenic effects of Annexin A1 (ANXA1), a protein involved in promoting tumor progression, which is secreted by pancreatic cancer cells via extracellular vesicles. frontiersin.orgnih.gov Gege3 was found to prevent the ANXA1-mediated activation of endothelial cells, including their motility and calcium release. nih.gov Other pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives have also demonstrated the ability to inhibit the formation of vascular-like structures in neuroblastoma cell models, suggesting a broader antiangiogenic potential for this class of compounds.
| Compound | Mechanism of Antiangiogenic Action | Experimental Model |
| Gege3 | Indirect inhibition of intracellular calcium release; interference with Annexin A1 (ANXA1) signaling. nih.gov | Human Umbilical Vein Endothelial Cells (HUVECs); Pancreatic cancer cell-derived extracellular vesicles. frontiersin.orgnih.gov |
| STIRUR 13, STIRUR 41, BUR 12 | Inhibition of the formation of vascular-like structures. | Neuroblastoma cell lines (ACN and HTLA-230). |
Protein Glycation Inhibition
Protein glycation is a non-enzymatic process that leads to the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications and aging. The inhibition of this process is a therapeutic goal for mitigating these conditions. Research has shown that compounds containing a pyrazole or a closely related indazole scaffold can interfere with protein glycation.
For instance, Bendazac (1-Benzylindazole-3-oxyacetic acid), an indazole derivative, has been shown to significantly reduce the in vitro glycation of soluble proteins such as albumin and fibrinogen. This suggests that the core heterocyclic structure, which is similar to that of pyrazole, can contribute to antiglycation activity. While direct studies on this compound are not available, the findings with related heterocyclic compounds indicate a potential for pyrazolylureas to act as inhibitors of protein glycation.
| Compound | Activity | Key Findings |
| Bendazac (Indazole derivative) | Protein Glycation Inhibition | Significantly reduced the in vitro glycation of albumin and fibrinogen. |
Modulation of Cellular Signaling Pathways
Pyrazolylurea derivatives have been shown to modulate a variety of cellular signaling pathways, which underlies their diverse pharmacological effects, including anti-inflammatory and anticancer activities. The p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the production of inflammatory cytokines, is a notable target for this class of compounds. A well-known example is BIRB 796, a 5-pyrazolyl-urea derivative, which is a highly potent inhibitor of p38 MAPK.
More recently, a 3-fluoro-phenyl-5-pyrazolyl-urea derivative, STIRUR 41, was found to target Ubiquitin Specific Protease 7 (USP-7). acs.org USP-7 is a deubiquitinating enzyme that regulates the stability of various proteins, including those involved in cancer progression. STIRUR 41 was shown to inhibit both the enzymatic activity and the expression of USP-7 in neuroblastoma cells. acs.org These findings demonstrate the capacity of the pyrazolylurea scaffold to interact with and modulate key components of cellular signaling cascades.
| Compound | Target Pathway | Reported Effect |
| BIRB 796 | p38 MAPK | Potent inhibition of p38 MAPK activity. |
| STIRUR 41 | Ubiquitin Specific Protease 7 (USP-7) | Inhibition of USP-7 enzymatic activity and expression. acs.org |
Structure-Activity Relationship (SAR) Studies of Pyrazolylurea Scaffolds
The pharmacological activity of pyrazolylurea derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds for various biological targets.
Impact of Substitution on Pyrazole Ring (e.g., N1, C3, C4, C5 positions)
N1 Position: The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the compound's activity and target selectivity. For instance, in a series of pyrazole derivatives targeting the cannabinoid receptor CB1, a 2,4-dichlorophenyl substituent at the N1 position was found to be a requirement for potent antagonistic activity. In the context of pyrazolopyrimidines as ligands for the translocator protein (TSPO), modifications at the N1 position have been explored to modulate binding affinity and pharmacokinetic properties.
C3 Position: The C3 position is often a key point for interaction with the target protein. In the aforementioned CB1 antagonists, a carboxamido group at the C3 position was essential for high potency. For pyrazolyl-ureas acting as p38 MAPK inhibitors, the urea (B33335) moiety is typically attached at this position, allowing for critical hydrogen bonding interactions within the kinase's active site.
C5 Position: The C5 position is another critical site for modification that significantly impacts biological activity. For CB1 receptor antagonists, a para-substituted phenyl ring at the C5 position was a key structural requirement. In a comparative SAR study of pyrazoles and triazoles as COX inhibitors, various 5-alkyl and 5-aryl/heteroaryl substitutions were explored, with both series showing potent and selective COX-2 inhibition, indicating the importance of hydrophobic side chains at this position for binding.
The collective findings from these SAR studies underscore the chemical tractability of the pyrazole scaffold, which allows for systematic modifications at multiple positions to optimize interactions with a wide array of biological targets.
Role of the Ethyl Linker in Target Binding and Selectivity
The ethyl linker between the pyrazole ring and the urea moiety in pyrazolylurea derivatives plays a crucial role in the spatial orientation of these two key structural components, which in turn influences target binding and selectivity. The flexibility of this linker allows the molecule to adopt various conformations, enabling optimal positioning of the pyrazole and urea groups within the binding site of a target protein. This conformational flexibility can be critical for establishing effective interactions with amino acid residues in the active site.
Studies on related pyrazolylurea derivatives have shown that the length and nature of the linker can significantly impact biological activity. For instance, the introduction of methylene (B1212753) groups between a biarylpyrazole ring and a urea group led to a substantial improvement in inhibitory potency against soluble epoxide hydrolase (sEH) without affecting activity against cyclooxygenase-2 (COX-2). nih.gov The flexibility of the ureido linker is thought to be a key determinant of inhibitor potency, as it allows for the strategic orientation of substituent groups into different subpockets of the enzyme's active site. nih.gov In the case of the p38 MAP kinase inhibitor BIRB 796, the gauche conformation of its ethoxy linker is essential for orienting a morpholine (B109124) group to form a critical hydrogen bond, which significantly enhances binding affinity. nih.gov While direct studies on the ethyl linker of "this compound" are not extensively detailed, these examples underscore the principle that the linker's length and conformational properties are a key determinant of a compound's pharmacological profile.
Influence of N-Methyl Substitution on Urea Moiety
The urea moiety is a critical pharmacophore in many pyrazolylurea derivatives, primarily due to its ability to form multiple hydrogen bonds with target proteins. The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often essential for anchoring the inhibitor within the active site of the enzyme.
The influence of substituting one of the urea's NH groups with a methyl group (N-methylation) has been investigated in the context of p38 MAP kinase inhibitors. Research has shown that replacing either NH group of the urea moiety with a methylene or an N-methyl group leads to a complete loss of p38 inhibition. nih.gov This finding highlights the critical importance of both NH groups for hydrogen bonding interactions with the target enzyme. Specifically, in the binding of the potent inhibitor BIRB 796 to p38α MAP kinase, the carbonyl of the urea accepts hydrogen bonds from the backbone NH of Asp168, and one of the urea's NH groups forms hydrogen bonds with the side chain of Glu71. nih.gov The loss of this hydrogen bond-donating capability through N-methylation disrupts these crucial interactions, thereby abrogating the inhibitory activity of the compound. This underscores the stringent structural requirements for effective target engagement by this class of compounds.
Strategic Modifications for Enhanced Potency and Selectivity
A variety of strategic modifications have been explored to enhance the potency and selectivity of pyrazolylurea derivatives as inhibitors of various biological targets. These modifications typically involve substitutions on both the pyrazole ring and the terminal phenylurea group.
For instance, in the development of p38 MAP kinase inhibitors, initial leads were optimized for cellular potency, leading to the discovery of highly potent and selective 1-phenyl-5-pyrazolyl ureas. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring attached to the pyrazole nucleus can significantly influence anti-inflammatory activity. Generally, monosubstituted electron-withdrawing groups on this phenyl ring have been found to be more effective than disubstituted or electron-donating groups. nih.gov
Further enhancements in binding affinity and cellular activity have been achieved by introducing additional binding pharmacophores. For example, the incorporation of a morpholine group, which forms a hydrogen bond with the ATP binding site of p38 MAP kinase, led to significant improvements in potency and in vivo efficacy. nih.govresearchgate.net The exploration of different substituents on the N1 position of the pyrazole ring, such as replacing a methyl group with a larger, more lipophilic, and variously decorated benzene (B151609) ring, has also been a strategy to improve activity in cellular assays. nih.gov The integration of 3D-QSAR and molecular docking studies has provided valuable insights into the structural features required for potent inhibition and has guided the design of new analogs with enhanced activity. nih.gov
Importance of Hydrogen Bonding and π-Stacking Interactions
The molecular interactions of pyrazolylurea derivatives with their biological targets are often characterized by a combination of hydrogen bonding and π-stacking interactions, both of which are crucial for high-affinity binding.
As previously discussed, the urea moiety is a key player in forming hydrogen bonds. In the context of p38 MAP kinase, the urea's carbonyl group and one of its NH groups form critical hydrogen bonds with the protein's backbone and side chain residues, respectively. nih.gov The loss of these interactions, for example through N-methylation, results in a complete loss of inhibitory activity, underscoring their essential nature. nih.gov
In addition to hydrogen bonding, π-stacking and other lipophilic interactions play a significant role in enhancing binding affinity. In the case of the p38 inhibitor BIRB 796, a lipophilic interaction occurs between the aryl portion of the inhibitor and the side chain phenyl ring of Phe169, which moves into a "DFG-out" conformation. nih.gov The tert-butyl group at the C-3 position of the pyrazole ring occupies a lipophilic pocket, contributing to the inhibitor's long residence time on the target. nih.gov Furthermore, π–CH2 interactions between the pyrazole-tolyl group and the alkyl side chain of Glu71, as well as interactions between the naphthyl ring system and Lys53, are also important for binding. nih.gov The capacity for nonbonding interactions, including π-stacking, can also influence the aggregation and crystal packing of pyrazole derivatives. researchgate.netrsc.orgresearchgate.net These non-covalent interactions are a driving force in the design of self-assembling drug delivery systems. nih.gov
In Vitro and Preclinical In Vivo Efficacy Studies in Disease Models (excluding human trials)
Antineoplastic Activity in Cancer Cell Lines (e.g., MCF7, HepG2, HCT116, HeLa, A549)
A growing body of preclinical research has demonstrated the potential of pyrazolylurea derivatives as antineoplastic agents against a variety of human cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation and, in some cases, induce apoptosis and cell cycle arrest. srrjournals.comnih.govnih.gov
For example, the novel pyrazolyl-urea compound GeGe-3 has shown significant antiproliferative effects at a 10 μM concentration across a panel of cancer cell lines, including PC3 (prostate), SKMEL-28 (melanoma), SKOV-3 (ovarian), HepG2 (liver), MDA-MB231, SKBR3, MCF7 (breast), A549 (lung), and HeLa (cervical). nih.govworktribe.com Liver (HepG2), breast (MDA-MB231), and cervical (HeLa) cancer cells appeared to be particularly sensitive to GeGe-3. nih.govworktribe.com Another pyrazole derivative, PTA-1, has demonstrated cytotoxicity in the low micromolar range against 17 different human cancer cell lines. nih.govnih.gov
Structure-activity relationship studies have indicated that specific substitutions on the pyrazole ring can enhance anticancer activity. For instance, a pyrazole derivative with a 4-bromophenyl group exhibited potent growth inhibition against A549, HeLa, and MCF-7 cell lines. srrjournals.com Some pyrazole derivatives have shown inhibitory activity against specific molecular targets in cancer cells, such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR). srrjournals.commdpi.com The cytotoxic effects of these compounds are often comparable to or, in some cases, more potent than standard chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin. srrjournals.comnih.govmdpi.com
Table 1: Antineoplastic Activity of Selected Pyrazolylurea Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| GeGe-3 | PC3, SKMEL-28, SKOV-3, HepG2, MDA-MB231, SKBR3, MCF7, A549, HeLa | Significant restriction of cell proliferation and metabolism at 10 μM. | nih.govworktribe.com |
| PTA-1 | 17 human cancer cell lines including MDA-MB-231 | Cytotoxic at low micromolar concentrations; induces apoptosis and cell cycle arrest. | nih.govnih.gov |
| Pyrazole with 4-bromophenyl group | A549, HeLa, MCF-7 | Potent growth inhibition with IC50 values of 8.0 μM, 9.8 μM, and 5.8 μM, respectively. | srrjournals.com |
| Benzimidazole linked pyrazole derivative nih.gov | A549 | Most effective against lung cancer cells with an IC50 of 2.2 μM and potent EGFR binding (IC50 = 0.97 μM). | srrjournals.com |
| 1,3,4-triarylpyrazole derivative 55 | MCF7, A549, HCT116 | High anticancer activity with IC50 values of 6.53 μM, 26.40 μM, and 59.84 μM, respectively. | mdpi.com |
| Pyrazole derivative 35 | HepG2, MCF7, HeLa | Best inhibitory activity with IC50 values of 3.53 μM, 6.71 μM, and 5.16 μM, respectively. | mdpi.com |
Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular, Antiparasitic)
Pyrazolylurea and related pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, antitubercular, and antiparasitic properties. mdpi.com
Antibacterial Activity: Several novel pyrazole analogues have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, one compound showed excellent activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, which is more potent than the standard ciprofloxacin. nih.gov Another compound was highly active against Staphylococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov Pyrazoline-clubbed pyrazole derivatives have shown potency against Pseudomonas aeruginosa, while thiazolo-pyrazole derivatives have been identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/mL. nih.gov Some pyrazole-4-carboxamide derivatives have also demonstrated good activity against both Gram-positive and Gram-negative pathogens. japsonline.com
Antifungal Activity: The antifungal potential of pyrazolylurea derivatives has also been investigated. Some compounds have shown moderate antimicrobial activity against Candida albicans with a minimum fungistatic concentration of 250 μg/mL. mdpi.com Certain novel pyrazole analogues have displayed high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, which is comparable to the standard drug clotrimazole. nih.gov Pyrazole carboxamide derivatives have also been developed as fungicides for agricultural applications. nih.gov
Antitubercular Activity: Pyrazole-containing compounds have emerged as a promising class of antitubercular agents. A number of pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. japsonline.comnih.govresearchgate.netresearchgate.net For example, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have shown potent activity, with some compounds exhibiting an MIC of 12.5 μg/mL, which is more potent than the standard drug rifampicin. nih.gov Pan-active 2-pyrazolylpyrimidinones have also been identified with MICs as low as 200 nM against M. tuberculosis. nih.gov
Antiparasitic Activity: While less extensively studied, some pyrazolylurea derivatives have shown potential as antiparasitic agents. For instance, a series of 5-pyrazolyl-ureas were synthesized and evaluated as inhibitors of Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a target for antimalarial drugs. nih.gov Although the potency was not dramatically increased compared to the initial hit, these studies provided valuable structure-activity relationship information for the development of new antimalarial agents. nih.gov
Table 2: Antimicrobial Spectrum of Selected Pyrazolylurea Derivatives
| Compound/Derivative Class | Organism(s) | Activity/Potency | Reference(s) |
|---|---|---|---|
| Novel Pyrazole Analogue (3) | Escherichia coli | Exceedingly active with MIC of 0.25 μg/mL. | nih.gov |
| Novel Pyrazole Analogue (4) | Staphylococcus epidermidis | Highly active with MIC of 0.25 μg/mL. | nih.gov |
| Thiazolo-pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent with MIC values as low as 4 μg/mL. | nih.gov |
| Novel Pyrazole Analogue (2) | Aspergillus niger | Highly active with MIC of 1 μg/mL. | nih.gov |
| 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea derivatives | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans | Moderate antimicrobial activity with MIC of 250 μg/mL. | mdpi.com |
| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids (9k, 9o) | Mycobacterium tuberculosis H37Rv | Potent with MIC of 12.5 μg/mL. | nih.gov |
| 2-Pyrazolylpyrimidinones | Mycobacterium tuberculosis | Potent with MICs as low as 200 nM. | nih.gov |
| 5-Pyrazolyl-ureas | Plasmodium falciparum prolyl-tRNA synthetase (PfProRS) | Inhibitory activity with IC50 values ranging from 3 to 20 μM. | nih.gov |
Antiviral Efficacy
There is currently no specific data available from preclinical studies detailing the antiviral efficacy of this compound against particular viral pathogens. The pyrazole nucleus is a core structure in various compounds investigated for antiviral properties, showing activity against a range of viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus. However, specific assays and efficacy data for this compound have not been published in the accessible scientific literature.
Anti-inflammatory Response Evaluation
Investigations into the anti-inflammatory potential of this compound have not been specifically reported. The pyrazolylurea scaffold is known to be a source of potent anti-inflammatory agents, often through the inhibition of key signaling pathways, such as the p38 MAP kinase pathway. Many pyrazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. Despite this, dedicated studies evaluating the in vitro and in vivo anti-inflammatory response of this compound, including its mechanism of action and efficacy, are not found in the current body of scientific publications.
Agricultural Applications: Fungicidal and Insecticidal Activity
Detailed reports on the specific fungicidal and insecticidal activities of this compound against common plant pathogens and insect pests are not available in the peer-reviewed literature. The pyrazole class of compounds has yielded several commercially successful fungicides and insecticides, which act on various molecular targets in pests. Nevertheless, screening results and efficacy data for this compound in these agricultural applications have not been publicly disclosed.
Computational Chemistry and Molecular Modeling of 3 Methyl 1 2 1h Pyrazol 1 Yl Ethyl Urea and Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a pyrazolyl-urea derivative, might interact with the active site of a protein or enzyme.
Studies on pyrazolyl-urea analogues have demonstrated their potential as inhibitors for a variety of kinases, which are key targets in cancer therapy. acs.org For instance, the pyrazol-4-yl urea (B33335) derivative AT9283 has been identified as a multitargeted kinase inhibitor. acs.orgacs.org X-ray crystallography and molecular docking of this and similar compounds revealed specific binding modes within the ATP pocket of kinases like Aurora A. acs.org The urea linker often adopts a cis/trans configuration, leading to a folded conformation that facilitates key interactions. acs.org The pyrazole (B372694) ring and urea moiety typically form critical hydrogen bonds with the hinge region of the kinase. acs.orgnih.gov
Docking simulations for analogues of 3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea would similarly explore its binding affinity and mode of interaction with target proteins. These simulations can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces, guiding the design of more potent and selective inhibitors. mdpi.comresearchgate.net The process helps in rationalizing the structure-activity relationship (SAR) and predicting the biological activity of newly designed compounds. mdpi.comnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP)
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely used method due to its balance of computational cost and accuracy in predicting molecular properties for organic compounds. researchgate.netnih.gov
Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy conformation. Using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), researchers can calculate optimal bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.comresearchgate.net These theoretical structures can then be compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.netnih.gov For novel compounds like this compound, where experimental data may be unavailable, optimized geometry provides the fundamental structure for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.netnumberanalytics.com A smaller energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole analogues, FMO analysis helps in understanding their stability and reactivity. researchgate.net For example, in one pyrazole derivative, the calculated HOMO–LUMO energy gap was found to be 5.0452 eV, indicating significant stability. researchgate.netnih.gov This analysis is essential for predicting how this compound might participate in chemical reactions and biological interactions. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.3130 |
| LUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
The distribution of electron density in a molecule is key to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded map where different colors represent different values of electrostatic potential.
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) that are susceptible to electrophilic attack. nih.gov Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. nih.gov Green regions represent neutral potential.
For pyrazole-urea compounds, MEP maps can identify the hydrogen-bond donor and acceptor sites, which is crucial for understanding their interactions with biological receptors. researchgate.netresearchgate.net The charge distribution analysis helps in understanding the polarity and reactivity of different parts of the molecule, which complements the insights gained from FMO analysis. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ubaya.ac.id By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds.
For pyrazole-urea hybrid analogues, QSAR studies have been successfully employed to develop models for their antimalarial activity against targets like prolyl-tRNA synthetase. researchgate.net In these studies, various molecular descriptors representing the topological, electronic, and constitutional features of the molecules are calculated. researchgate.net Statistical methods like Multiple Linear Regression (MLR) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC50). researchgate.net Such models provide valuable insights into which structural features are important for the desired activity, thereby guiding the optimization of lead compounds. ubaya.ac.id
Conformational Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Understanding the three-dimensional shape (conformation) of a molecule and the non-covalent interactions it forms is vital for predicting its crystal packing and how it will be recognized by a biological target.
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. mdpi.comresearchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 53.8 |
| H···C/C···H | 21.7 |
| H···N/N···H | 13.6 |
| H···O/O···H | 10.8 |
De Novo Design Approaches and Scaffold Hopping Strategies in Pyrazolylurea Development
In the quest for novel therapeutic agents, computational chemistry offers powerful strategies to design molecules with improved efficacy, selectivity, and pharmacokinetic properties. De novo design and scaffold hopping are two prominent in silico methods that have become integral to the development of new chemical entities, including analogues of this compound. These approaches leverage an understanding of target-ligand interactions to build novel molecules or intelligently modify existing ones.
De Novo Design: Building from First Principles
De novo drug design involves the computational construction of novel molecular structures from the ground up, tailored to fit the structural and chemical features of a biological target's binding site. youtube.com This process begins with an empty active site, and atoms or molecular fragments are progressively added and linked together to create a ligand with optimal interactions. nih.gov This approach is particularly valuable when existing ligands are scarce or when aiming to create compounds with entirely new intellectual property.
The process typically involves:
Identifying Key Interaction Points: Analyzing the target's binding pocket to map out crucial hydrogen bond donors and acceptors, hydrophobic pockets, and regions where electrostatic interactions can be maximized.
Fragment Placement: Placing small molecular fragments (e.g., rings, functional groups) in positions within the active site where they form favorable interactions with the protein.
Fragment Linking: Connecting these fragments with appropriate linker groups to form a single, coherent molecule.
Optimization: Refining the generated structures to improve their binding affinity, synthetic accessibility, and drug-like properties.
For pyrazolylurea development, de novo design can be employed to explore novel arrangements of the core pyrazole and urea moieties or to discover entirely new scaffolds that mimic their key binding interactions. Computational tools can build molecules around the essential pharmacophore features, ensuring that the designed compounds retain the necessary interactions for biological activity while exploring diverse chemical space. eurasianjournals.com
Scaffold Hopping: Evolving from Known Actives
Scaffold hopping is a computational strategy used in medicinal chemistry to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a functionally equivalent but structurally different core. nih.govdtic.mil The primary goal is to discover new chemotypes that retain the desired biological activity while offering improvements in other areas, such as potency, selectivity, metabolic stability, or patentability. rsc.orgbohrium.com
This strategy is particularly useful for overcoming issues associated with an existing chemical series, such as poor pharmacokinetic profiles or toxic metabolites. rsc.org By replacing an aromatic system with a different heterocycle, for instance, chemists can modulate the electronic properties and metabolic stability of a compound. bohrium.com
In the context of pyrazolylurea development, scaffold hopping can be applied in several ways:
Replacing the Pyrazole Ring: The pyrazole core can be substituted with other five- or six-membered heterocycles (e.g., isoxazole, thiazole, pyridine) that can maintain the necessary geometry and hydrogen bonding patterns for target interaction.
Modifying the Urea Linker: The urea group can be replaced with bioisosteres like thiourea, guanidine, or other groups that can replicate its hydrogen-bonding capabilities.
Exploring Novel Core Architectures: Entirely new bicyclic or complex ring systems can be used to replace the pyrazolyl-ethyl-urea backbone, provided they correctly position the key interacting functional groups.
An example of this evolutionary approach can be seen in the development of various kinase inhibitors, where the pyrazolylurea scaffold itself is a result of optimization studies. For instance, the development of p38 MAP kinase inhibitors has seen the exploration of numerous heterocyclic cores. mdpi.comnih.gov The compound BIRB 796, a potent p38 inhibitor, features a 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)urea core, demonstrating how substitutions on the pyrazole ring and the urea group lead to high affinity. nih.gov
The table below illustrates hypothetical scaffold hopping strategies starting from a generic pyrazolylurea scaffold.
| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Advantages |
| Pyrazole | Isoxazole | Maintain a five-membered heterocyclic core with different electronics and hydrogen bonding potential. | Altered metabolic profile, novel intellectual property. |
| Pyrazole | 1,2,4-Triazole | Introduce an additional nitrogen atom to explore new hydrogen bonding interactions. | Improved solubility, different target selectivity profile. |
| Phenyl (substituent) | Pyridine | Replace a metabolically labile phenyl ring with a more stable, less oxidation-prone heterocycle. rsc.orgbohrium.com | Enhanced metabolic stability, improved pharmacokinetic properties. |
| Urea Linker | Thioamide | Replace the carbonyl oxygen with sulfur to modify bond angles and hydrogen bonding strength. | Altered binding kinetics, potential for new interactions. |
Computational modeling plays a crucial role in predicting the success of a scaffold hop by docking the proposed new molecules into the target's active site to ensure they can adopt a similar binding mode and maintain key interactions. researchgate.netnih.gov These strategies, de novo design and scaffold hopping, are powerful tools in computational chemistry that drive the innovation of new pyrazolylurea analogues beyond simple derivatization of a known compound.
Conclusion and Future Research Directions for Pyrazolylurea Chemistry
Summary of Current Understanding of 3-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea and its Class
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in the synthesis of compounds with significant biological activity. nih.govresearchgate.net When combined with a urea (B33335) moiety, the resulting pyrazolylurea derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antipathogenic properties. nih.govresearchgate.net While the specific compound this compound is documented in chemical databases, it has not been the subject of extensive individual research compared to other analogues within its class. nih.gov
The broader class of pyrazolylureas has been investigated for its ability to modulate various cellular pathways, particularly through the inhibition of protein kinases, which are crucial in cancer development. mdpi.com A prominent example is BIRB 796 (Dorapaminod), a potent inhibitor of p38 MAP kinase, which is utilized as a key research tool in medicinal chemistry. nih.gov Other derivatives have shown inhibitory activity against a range of kinases, such as Src, TrkA, and others involved in oncogenic signaling. researchgate.net
Furthermore, recent research has highlighted the anti-angiogenic potential of pyrazolylurea compounds. Derivatives like GeGe-3 have demonstrated an ability to inhibit cell migration and exhibit anti-angiogenic effects in preclinical models, underscoring their potential as anticancer agents. nih.gov The diverse biological activities of this class also extend to the inhibition of human carbonic anhydrase II and interactions with cannabinoid receptors, indicating a broad therapeutic potential. nih.govresearchgate.net
Table 1: Biological Activities of Representative Pyrazolylurea Compounds html
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
